7-fluoro-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
Overview
Description
“7-fluoro-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline” is a complex organic compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a pyridine ring and a piperazine ring . The compound is fluorinated, meaning it contains a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and pyridine rings, the introduction of the fluorine atom, and the formation of the piperazine ring . The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, pyridine, and piperazine rings, as well as the fluorine atom . The exact structure would depend on the specific arrangement of these components .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various rings and the fluorine atom . The quinoline and pyridine rings, for example, are aromatic and thus relatively stable, but they can participate in various reactions under the right conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could affect its reactivity and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-fluoro-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4/c1-14-12-19(22-17-13-15(20)5-6-16(14)17)24-10-8-23(9-11-24)18-4-2-3-7-21-18/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEWVFAXSLZSKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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